molecular formula C10H14FNO2S B2766299 4-fluoro-3-methyl-N-propylbenzenesulfonamide CAS No. 692745-66-7

4-fluoro-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B2766299
CAS No.: 692745-66-7
M. Wt: 231.29
InChI Key: ZTRMSBFYUVGSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position, a methyl group at the meta position, and a propyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their bioactivity, solubility, and metabolic stability, with substituents like fluorine and alkyl chains playing critical roles in these properties.

Properties

IUPAC Name

4-fluoro-3-methyl-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRMSBFYUVGSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-propylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-fluoro-3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The amine group is alkylated with propyl halide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives.

Scientific Research Applications

4-fluoro-3-methyl-N-propylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their structure and function.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution : Fluorine at the para position (common in ) is associated with enhanced electronegativity and metabolic stability, a feature critical in drug design .
  • Alkyl vs. Aryl Chains: Propyl and methoxypropyl groups balance lipophilicity and polarity, whereas aryl-sulfonyl groups (e.g., in ) may enhance stacking interactions with aromatic amino acids in enzymes .

Carcinogenicity of Halogenated Derivatives

  • Fluorinated Azo Dyes: In halogenated 4-dimethylaminoazobenzene derivatives (), 3′- and 4′-fluoro substitutions increased carcinogenic activity compared to the parent compound, likely due to enhanced electrophilicity and protein binding .
  • Methyl Substitution: Methyl groups on the "prime" ring of azo dyes inversely correlated with carcinogenicity; 3′-methyl derivatives reached peak protein-bound dye levels faster (2 weeks vs. 12 weeks for 2-methyl derivatives) .

Sulfonamide Stability and Metabolites

  • Degradation Products: notes that related sulfonamides degrade into metabolites like 1-fluoro-4-(methylsulfonyl)benzene, suggesting that the fluorine substituent in this compound may similarly resist oxidative metabolism .
  • Synthesis Challenges : highlights unexpected formation of "double" sulfonamides under certain conditions, underscoring the importance of reaction control in synthesizing the target compound .

Biological Activity

4-Fluoro-3-methyl-N-propylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluorine atom, a methyl group, and a propyl chain attached to a benzenesulfonamide backbone. This specific arrangement contributes to its unique reactivity and biological profile.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Protein Interaction : The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity.
  • Cell Membrane Interaction : The compound may affect cellular membranes, altering their permeability and function.
  • Receptor Modulation : It has been noted for its potential as a ligand for various receptors, including serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders .

Neuropsychiatric Implications

Recent studies have explored the role of arylsulfone and arylsulfonamide-based ligands in mood modulation. These compounds have shown promise in targeting neuropsychiatric conditions due to their ability to interact with serotonin receptors. Specifically, modifications in the structure of sulfonamides can lead to improved receptor affinity and selectivity, which may enhance therapeutic outcomes for mood disorders .

Case Studies

  • Study on Antidepressant Activity :
    A study investigating multifunctional arylsulfone ligands demonstrated that modifications to the sulfonamide structure could lead to enhanced antagonistic effects on serotonin receptors. The findings indicated that compounds similar to this compound could possess antidepressant-like effects due to their receptor binding profiles .
  • In Vitro Functional Activity :
    In vitro assays have shown that related compounds exhibit notable antagonist effects against targeted receptors with nanomolar KBK_B values (e.g., pKBpK_B values ranging from 6.60 to 8.30). This suggests that this compound may also exert similar effects, warranting further investigation into its pharmacological potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-3-methylbenzenesulfonamideLacks propyl groupModerate antimicrobial activity
N-PropylbenzenesulfonamideLacks fluorine and methyl groupsLimited receptor interaction
4-Fluoro-N-propylbenzenesulfonamideLacks methyl groupPotentially lower biological activity

The unique combination of functional groups in this compound may enhance its reactivity and biological interactions compared to these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.